2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate
Description
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate is a complex organic compound with a unique structure that combines a quinolizidine moiety with a bromobenzoate ester
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c18-15-8-2-1-7-14(15)17(20)21-12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBYYOEWUUODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate typically involves the following steps:
Formation of the Quinolizidine Moiety: This can be achieved through the hydrogenation of quinolizine derivatives under high pressure and temperature conditions.
Esterification: The quinolizidine derivative is then reacted with 2-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The quinolizidine moiety can undergo oxidation to form various oxidized derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are typically employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-hydroxybenzoate if hydroxide is the nucleophile.
Oxidation: Various oxidized quinolizidine derivatives.
Hydrolysis: 2-bromobenzoic acid and the corresponding quinolizidine alcohol.
Scientific Research Applications
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand the interactions of quinolizidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate involves its interaction with specific molecular targets. The quinolizidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-bromobenzoic acid derivatives: These compounds share the bromobenzoate moiety but differ in the attached functional groups.
Uniqueness
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-bromobenzoate is unique due to the combination of the quinolizidine and bromobenzoate moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
